
Mps1-IN-1
Übersicht
Beschreibung
Mps1-IN-1 is a complex organic compound with potential applications in medicinal chemistry. This compound features a piperidin-4-ol core, which is substituted with various functional groups, including an isopropylsulfonyl group, a pyrrolo[2,3-b]pyridine moiety, and a methoxyphenyl group. These structural elements contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of Mps1-IN-1 involves multiple steps, each requiring specific reaction conditions and reagents. A general synthetic route may include the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the isopropylsulfonyl group: This step typically involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenylamino group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrrolo[2,3-b]pyridine intermediate reacts with an appropriate aniline derivative.
Methoxylation of the phenyl ring:
Formation of the piperidin-4-ol core: This final step involves the cyclization of the intermediate compound to form the piperidin-4-ol core, which can be achieved through a variety of methods, including reductive amination or cyclization of a suitable precursor.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Mps1-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the isopropylsulfonyl group to an isopropylthiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding hydrolysis products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as methanol, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Neuroblastoma
In neuroblastoma cells, Mps1 inhibition using Mps1-IN-1 has been shown to promote cell death through mitochondrial pathways. The treatment resulted in significant loss of mitochondrial membrane potential and increased intracellular calcium levels, indicating activation of intrinsic apoptosis pathways .
Prostate Cancer
This compound enhances the efficacy of taxane-based therapies in castration-resistant prostate cancer (CRPC). Studies indicate that Mps1 inhibition potentiates the cytotoxic effects of cabazitaxel (CBZ) regardless of androgen receptor status. This suggests that Mps1 can be targeted to improve treatment outcomes in CRPC patients .
Osteosarcoma
The combination of Mps1 inhibition and paclitaxel treatment has demonstrated improved survival rates in osteosarcoma models. The synergistic effects lead to enhanced cell division errors, promoting tumor cell death .
Data Table: Summary of Key Findings
Case Study 1: Neuroblastoma Cell Death
In a study investigating the effects of this compound on neuroblastoma cells, researchers observed that treatment led to significant apoptotic markers and loss of mitochondrial integrity, highlighting its potential as a therapeutic agent against aggressive tumors .
Case Study 2: Prostate Cancer Treatment Synergy
Another study focused on the use of this compound in combination with cabazitaxel for treating CRPC. The findings revealed that Mps1 inhibition forced mitotic catastrophe in cancer cells, significantly increasing drug efficacy and suggesting a new therapeutic strategy for resistant cases .
Wirkmechanismus
The mechanism of action of Mps1-IN-1 is likely to involve interactions with specific molecular targets and pathways. The compound’s functional groups and structural elements may allow it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Mps1-IN-1 can be compared with other similar compounds, such as:
Piperidin-4-ol derivatives: These compounds share the piperidin-4-ol core and may have similar chemical properties and biological activities.
Pyrrolo[2,3-b]pyridine derivatives:
Isopropylsulfonyl-substituted compounds:
The uniqueness of this compound lies in its combination of these structural elements, which may confer unique chemical properties and potential biological activities.
Biologische Aktivität
Mps1-IN-1 is a selective inhibitor of the Mps1 kinase, an essential component of the spindle assembly checkpoint (SAC) that ensures proper chromosome segregation during cell division. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.
Mps1 functions primarily to monitor the attachment of kinetochores to spindle microtubules. When inhibited, it disrupts this checkpoint, leading to improper chromosome segregation. This compound acts by binding to the ATP pocket of the Mps1 kinase, effectively blocking its catalytic activity. This inhibition has been shown to induce a range of cellular responses:
- Cell Cycle Arrest : this compound treatment leads to a significant increase in cells with hyperploid DNA content, indicating a failure in proper cell cycle progression due to disrupted SAC signaling .
- Induction of Apoptosis : The compound promotes cell death in cancer cells by causing mitochondrial dysfunction and increasing the number of cells exhibiting signs of apoptosis .
Efficacy in Cancer Models
This compound has demonstrated potent anticancer activity across various in vitro and in vivo models. Below is a summary of key findings from recent studies:
Case Study: Breast Cancer
In a study focused on basal breast cancer cell lines, this compound was found to significantly reduce cell viability with an IC50 value of 1.2 nM. The treatment led to missegregation of chromosomes and increased apoptosis rates, highlighting its potential as a therapeutic agent for treating aggressive breast cancers characterized by high genomic instability .
Potential Therapeutic Applications
Given its mechanism and efficacy, this compound is being explored for use in combination therapies:
- Combination with Microtubule-Targeting Agents : Preliminary studies suggest that combining this compound with agents that target microtubules may enhance its anticancer effects by further disrupting mitotic progression .
- Targeting Other Kinases : Research indicates that Mps1 inhibitors could be effective against cancers with specific genetic backgrounds that rely heavily on SAC integrity for survival .
Q & A
Q. How is the IC₅₀ value of Mps1-IN-1 determined in different cell lines, and what factors influence its variability?
Methodological Answer:
IC₅₀ determination typically involves dose-response assays using cell viability or kinase activity readouts. In Western blot analyses (e.g., phospho-histone H3 as a mitotic marker), this compound’s efficacy is measured across concentrations (e.g., 0–10 µM) to identify the half-maximal inhibitory concentration . Variability arises from cell-type-specific factors such as:
- Genetic background : Aneuploid vs. near-euploid cells (e.g., reduced sensitivity in aneuploid lines per GDSC/PRISM screens) .
- SAC dependency : Cells reliant on the spindle assembly checkpoint (SAC) may show higher sensitivity .
- Assay conditions : Duration of treatment (e.g., 24 vs. 48 hours) and combinatorial agents (e.g., Taxol) .
Q. What are the optimal experimental conditions for assessing this compound’s impact on mitotic progression using Western blot analysis?
Methodological Answer:
- Cell synchronization : Use nocodazole or thymidine to arrest cells in mitosis or G1/S phase, respectively, before treatment .
- Time-course design : Treat cells with this compound (e.g., 1–3 hours) combined with proteasome inhibitors (e.g., MG132) to block mitotic exit, followed by harvesting for protein extraction .
- Key markers : Analyze pHistone H3 (Ser10) for mitotic entry, Cyclin B1 degradation for mitotic exit, and Aurora B activity for SAC status . Include loading controls (e.g., β-actin) for normalization.
Q. How does the combination of this compound with other SAC inhibitors affect mitotic arrest and apoptosis in cancer cells?
Methodological Answer:
- Synergy testing : Co-treat cells with BI-D1870 (RSK inhibitor) and this compound. Use Annexin-V/DAPI staining to quantify apoptosis and flow cytometry to assess cell cycle phases (e.g., G1, mitotic arrest) .
- Mechanistic validation : Monitor SAC bypass via Mad2 or BubR1 depletion. For example, this compound abolishes BI-D1870-induced mitotic arrest within 90 minutes, indicating SAC dependency .
Q. What are the implications of contradictory findings regarding this compound’s efficacy in aneuploid versus near-euploid cancer models?
Methodological Answer:
- Screen-based discrepancies : In GDSC/PRISM screens, aneuploid cells show reduced sensitivity to this compound compared to near-euploid lines (p=0.23 in PRISM data) .
- Mitotic stress tolerance : Aneuploid cells may activate compensatory pathways (e.g., autophagy) to survive SAC inhibition. Validate using isogenic cell pairs and RNA-seq to identify resistance mechanisms .
Q. How should researchers control for off-target effects when using this compound in kinase inhibition studies?
Methodological Answer:
- Kinase selectivity panels : Compare this compound’s activity against 352+ kinases (reported selectivity at 367 nM IC₅₀ for Mps1) .
- Rescue experiments : Overexpress wild-type Mps1 or use CRISPR knock-in of inhibitor-resistant Mps1 mutants to confirm on-target effects .
- Combination controls : Co-administer with non-SAC inhibitors (e.g., PI3K inhibitors) to rule out additive off-target apoptosis .
Q. What methodologies are recommended for validating Mps1 target engagement in live-cell imaging experiments?
Methodological Answer:
- FRET-based biosensors : Use reporters for Mps1 kinase activity (e.g., phosphorylation of Knl1) in real-time .
- Time-lapse microscopy : Track mitotic duration in H2B-GFP-labeled cells treated with this compound. Premature mitotic exit (<60 minutes) indicates SAC inactivation .
Q. How does the choice of synchronization method influence the observed effects of this compound on cell cycle proteins?
Methodological Answer:
- Thymidine block : Synchronizes cells in G1/S, enabling analysis of this compound’s effects on early mitotic markers (e.g., pHistone H3) .
- Nocodazole arrest : Enriches mitotic cells but may confound results due to microtubule disruption. Compare with unsynchronized populations to isolate SAC-specific effects .
Q. What statistical approaches are most appropriate for analyzing dose-response relationships in this compound treatment experiments?
Methodological Answer:
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC₅₀ .
- Pairwise comparisons : Apply two-tailed t-tests for aneuploid vs. near-euploid sensitivity (α=0.05), as in GDSC/PRISM analyses .
Q. How can researchers reconcile discrepancies between biochemical IC₅₀ values and functional cellular responses to Mps1 inhibition?
Methodological Answer:
- Cellular permeability : Measure intracellular drug concentrations via LC-MS, as membrane transporters may limit bioavailability .
- Phenotypic vs. biochemical assays : Compare in vitro kinase activity (e.g., recombinant Mps1) with functional readouts (e.g., mitotic arrest) to identify context-dependent factors .
Q. What are the critical controls required when investigating this compound’s role in SAC bypass mechanisms?
Methodological Answer:
- Proteasome inhibition : Use MG132 to prevent mitotic exit, ensuring observed effects are SAC-dependent .
- Checkpoint activation controls : Treat cells with Taxol (induces SAC) or reversine (inactivates SAC) to benchmark this compound’s efficacy .
- Isobologram analysis : For combination studies, calculate combination indices (CI) to distinguish synergy from additive effects .
Eigenschaften
IUPAC Name |
1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O4S/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJMRSQTDLRCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649015 | |
Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125593-20-5 | |
Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.